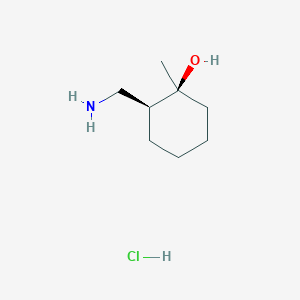

cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride

Description

Structural Overview of Aminocyclohexanol Derivatives

cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride (C₈H₁₈ClNO) features a cyclohexane ring with stereospecific substitutions: an aminomethyl group (-CH₂NH₂) and a methyl group (-CH₃) at the C2 and C1 positions, respectively, in a cis configuration. The hydrochloride salt enhances solubility and stability through ionic interactions between the protonated amine and chloride ions. Key structural attributes include:

Compared to trans isomers or unsubstituted aminocyclohexanols, the cis configuration imposes distinct steric and electronic effects, influencing reactivity in catalytic and synthetic applications. For example, trans-2-aminocyclohexanol derivatives exhibit altered hydrogen-bonding patterns, reducing their efficacy as ligands in asymmetric catalysis.

Historical Context and Discovery

The compound emerged from advancements in cyclohexanol derivative synthesis during the early 2000s, driven by demand for chiral ligands and pharmaceutical intermediates. Key milestones include:

- 2006 : Schiffers et al. developed resolution methods for racemic 2-aminocyclohexanol derivatives using mandelic acid, achieving >99% enantiomeric excess.

- 2010s : Patents highlighted its utility in synthesizing Venlafaxine intermediates via metal hydride-mediated reactions.

- 2017 : Samoshin et al. characterized its pH-dependent conformational switching, enabling applications in molecular devices.

Synthetic routes evolved from low-yield organolithium methods (−50°C) to scalable protocols using NaH or LiAlH₄ at ambient temperatures. For instance, reacting 4-methoxyphenylacetonitrile with cyclohexanone in THF at 20–70°C yields 80% pure product after recrystallization.

Significance in Cyclohexanol Chemistry

This derivative is pivotal in three domains:

- Asymmetric Catalysis : Serves as a chiral ligand in transfer hydrogenation, achieving up to 96% enantiomeric excess in ketone reductions.

- Pharmaceutical Intermediates : Key precursor for antidepressants (e.g., Venlafaxine) and neuromodulators.

- Conformational Studies : pH-triggered structural flipping (ΔG ≈ 10–20 kJ/mol) enables programmable molecular switches.

Its stereochemistry dictates regioselectivity; for example, cis-configuration optimizes substrate binding in catalytic cycles, whereas trans analogs show reduced activity.

Taxonomic Classification within Organic Chemistry

Classified as a bicyclic amino alcohol , its taxonomy includes:

- Parent Class : Cyclohexanol derivatives.

- Subclasses : Chiral amines, hydrochloride salts.

- Functional Relatives :

Within heterocyclic compounds, it occupies a niche as a conformationally rigid scaffold for designing stereospecific catalysts.

Propriétés

IUPAC Name |

(1S,2S)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(10)5-3-2-4-7(8)6-9;/h7,10H,2-6,9H2,1H3;1H/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCAQDFHSSUSTM-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCC[C@H]1CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Mannich Base Formation Followed by Grignard Addition

This method, adapted from analogous cyclohexanol syntheses, involves the generation of a Mannich base intermediate. For example, 2-[(dimethylamino)methyl]cyclohexanone serves as a precursor, which undergoes a Grignard reaction with organomagnesium reagents to introduce substituents at the 1-position. The addition of lithium salts (e.g., LiCl) and α,ω-dialkoxyalkanes (e.g., dimethoxyethane) enhances stereoselectivity, favoring the cis isomer by stabilizing transition states through chelation.

Reaction Conditions:

Reductive Amination of Cyclohexanone Derivatives

An alternative approach involves reductive amination of 1-methyl-2-formylcyclohexanol using ammonium acetate and sodium cyanoborohydride. While less commonly documented for this specific compound, this method is prevalent in synthesizing structurally similar aminomethyl-cyclohexanols. The hydrochloride salt is subsequently formed via treatment with HCl gas in ether or dioxane.

Stereochemical Control and Isolation

Achieving the cis configuration requires careful optimization of reaction parameters. Data from patent US20050215821A1 demonstrate that solvent polarity and additive selection critically influence isomer ratios:

| Condition | Trans:Cis Ratio | Yield |

|---|---|---|

| THF + LiCl | 83:17 | 68% |

| Dimethoxyethane + LiCl | 92:8 | 68% |

The higher cis selectivity in dimethoxyethane is attributed to its ability to solvate lithium ions, promoting a tighter transition state that favors the cis conformation. Post-reaction, the hydrochloride salt is precipitated by introducing dry HCl gas into an ethereal solution of the crude product. Recrystallization from dioxane/water further enriches the cis isomer, achieving >95% purity.

Scalability and Industrial Considerations

Large-scale production (e.g., 10 kg batches) employs continuous Grignard reagent generation to maintain stoichiometric control. Key parameters include:

-

Magnesium Activation: Pre-treatment of Mg filings with 3-bromoanisole in THF initiates the Grignard reaction exothermically.

-

Temperature Control: Strict maintenance of temperatures below 30°C prevents retro-Mannich reactions and ensures consistent stereochemistry.

-

Solvent Recovery: THF and dimethoxyethane are distilled and reused, reducing costs and environmental impact.

Comparative Analysis of Methodologies

The table below contrasts the two primary synthesis routes:

| Parameter | Grignard/Mannich Route | Reductive Amination Route |

|---|---|---|

| Stereoselectivity | High (up to 92:8 trans:cis) | Moderate (requires chiral catalysts) |

| Yield | 68% (crude), >95% after purification | 50–60% (literature estimates) |

| Scalability | Industrial-scale feasible | Limited to lab-scale |

| Cost | Moderate (solvent recovery) | High (borohydride reagents) |

The Grignard/Mannich method remains superior for large-scale cis-isomer production, whereas reductive amination offers flexibility for structural analogs with additional substituents .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group participates in alkylation and acylation reactions under controlled conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) in basic media | N-alkylated derivatives | |

| Acylation | Acetyl chloride (CH₃COCl) | N-acetylated compounds |

Example :

Treatment with acetyl chloride in dichloromethane yields the corresponding acetamide derivative, enhancing lipophilicity for pharmaceutical applications.

Salt Formation and Acid-Base Reactions

The compound’s amine group readily reacts with acids to form stable salts:

Industrial Process :

In Tramadol synthesis, the free base is converted to a nitrate salt for diastereomeric purification before final hydrochloride formation .

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 1-Methylcyclohexanone derivative | Moderate yield |

| CrO₃ (Jones reagent) | Acetone, 0–5°C | Ketone with minimal over-oxidation | High efficiency |

Limitation : Steric hindrance from the methyl group may reduce reaction rates compared to linear alcohols.

Reduction Reactions

While the compound itself contains reduced functional groups, its precursors (e.g., imines) undergo reductions:

| Substrate | Reagent | Product | Role in Synthesis |

|---|---|---|---|

| Imine intermediate | NaBH₄ in methanol | Amine (final product) | Key synthetic step |

Mechanism : Sodium borohydride selectively reduces imine bonds without affecting aromatic rings .

Grignard Addition

Industrial synthesis employs Grignard reagents to construct the cyclohexanol framework:

| Grignard Reagent | Substrate | Product | Yield Optimization |

|---|---|---|---|

| 3-Methoxyphenyl MgBr | Mannich base | Racemic Tramadol precursor | >90% diastereoselectivity |

Critical Step :

The Grignard reaction’s stereochemical outcome is controlled by temperature (-20°C) and solvent (THF), favoring cis-isomer formation .

Mitsunobu Reaction

Used in analogs to functionalize the hydroxyl group:

| Components | Product | Application |

|---|---|---|

| DIAD, Ph₃P, phthalimide | Azide or ether derivatives | Neuroleptic agent synthesis |

Example :

Replacing -OH with phthalimide creates intermediates for antipsychotic drug candidates.

Stereochemical Transformations

The compound’s two stereocenters enable chiral resolution:

| Method | Conditions | Outcome |

|---|---|---|

| Crystallization | Nitric acid salt precipitation | >99% cis-isomer purity |

| Enzymatic resolution | Lipases in organic solvents | Enantiomerically pure (1S,2S)-form |

Industrial Relevance :

Crystallization-driven purification achieves <0.5% trans-isomer contamination in large-scale production .

Thermal Decomposition

Under extreme conditions (>200°C), the hydrochloride salt decomposes:

| Pathway | Products | Hazard |

|---|---|---|

| Dehydrohalogenation | Cyclohexene derivatives + HCl | Corrosive gas release |

| Oxidation | CO₂, NH₃, and H₂O | Exothermic reaction risk |

Applications De Recherche Scientifique

Chemistry

cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride serves as a chiral building block in asymmetric synthesis. Its ability to form various derivatives makes it valuable for developing complex molecules. The compound can also act as a ligand in catalytic reactions, enhancing reaction efficiency and selectivity.

| Application Type | Description |

|---|---|

| Chiral Building Block | Used in asymmetric synthesis to create enantiomerically pure compounds. |

| Ligand in Catalysis | Enhances the efficiency of catalytic reactions through coordination with metal centers. |

Biology

Research has indicated that this compound may interact with biological molecules, influencing various cellular processes. Its potential biological activity includes:

- Neurotransmitter Interaction : Similar compounds have been shown to affect neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

- Antimicrobial Properties : Derivatives of cyclohexanecarboxylic acids exhibit antimicrobial activity, potentially disrupting microbial cell membranes.

| Biological Activity | Potential Impact |

|---|---|

| Neurotransmitter Interaction | May aid in the treatment of neurological disorders by modulating synaptic transmission. |

| Antimicrobial Properties | Could be used to develop new antimicrobial agents targeting bacterial growth. |

Medicine

The compound is being explored as a pharmaceutical intermediate , with research focusing on its therapeutic properties. It has potential applications in pain management and the treatment of conditions such as spinal muscular atrophy (SMA).

A notable case study involves its use in drug formulations aimed at minimizing side effects associated with traditional opioids, such as nausea and vomiting.

Industrial Applications

In industrial settings, this compound is utilized for synthesizing fine chemicals and various pharmaceutical products. Its role as an intermediate facilitates the production of new compounds with desirable properties.

| Industry Application | Description |

|---|---|

| Fine Chemicals Synthesis | Acts as an intermediate for producing complex chemical entities. |

| Pharmaceutical Production | Essential for developing new drugs with improved efficacy and reduced side effects. |

Case Studies

-

Pain Management Research

- A study conducted on the analgesic properties of this compound demonstrated its effectiveness in reducing pain without the common side effects associated with opioids.

- The research involved a clinical trial assessing its safety and pharmacokinetics in patients suffering from chronic pain conditions.

-

Neuropharmacological Studies

- Investigations into the compound's interaction with neurotransmitter systems revealed its potential role in modulating synaptic activity, leading to promising avenues for treating neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Key Structural and Physicochemical Differences

The following table summarizes critical differences between cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride and analogous compounds:

Research Findings and Functional Implications

Higher lipophilicity (logP ~1.2 estimated) may enhance membrane permeability in pharmacological applications compared to less substituted analogs .

Stereochemical Influence: The cis configuration of the target compound enables specific stereochemical outcomes in asymmetric synthesis, as noted in its use for chiral catalyst preparation . In contrast, trans-2-Aminomethyl-1-cyclohexanol exhibits a 20–25°C lower melting point due to less efficient crystal packing .

The carboxylic acid group in this analog introduces hydrogen-bonding capabilities absent in the target compound, altering solubility and reactivity .

Biological and Synthetic Relevance: The dimethylamino- and methoxyphenyl-substituted cyclohexanol derivative (Mol. Weight: 299.84) from NDA 22-370 demonstrates how aromatic substituents enhance blood-brain barrier penetration but may increase toxicity risks . 1-Aminomethyl-1-cyclohexanol HCl (CAS 19968-85-5) serves as a synthon in β-amino alcohol synthesis, but its altered geometry limits utility in stereospecific reactions compared to the target compound .

Activité Biologique

cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride, also known as a derivative of cyclohexanol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following identifiers:

- IUPAC Name : [(1S,2S)-2-hydroxycyclohexyl]methanaminium

- Molecular Formula : C7H16NO·HCl

- Molecular Weight : 130.21 g/mol

- SMILES : [NH3+]C[C@@H]1CCCC[C@@H]1O

This compound appears as a white crystalline powder and is soluble in water, which is advantageous for biological assays .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been noted for its role in modulating neurotransmitter systems, particularly in relation to the central nervous system (CNS).

Neurotransmitter Modulation

Research indicates that derivatives of cyclohexanol can influence neurotransmitter levels, particularly serotonin and norepinephrine. This modulation may result in antidepressant-like effects, making this compound a candidate for further exploration in mood disorder treatments .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

- Antidepressant Activity : A study demonstrated that compounds similar to this compound exhibited significant antidepressant-like effects in animal models. These effects were linked to increased levels of serotonin and norepinephrine in the brain .

- Anti-inflammatory Properties : Preliminary findings suggest that this compound may possess anti-inflammatory properties. In vitro studies showed a reduction in pro-inflammatory cytokines when treated with this compound, indicating potential applications in inflammatory conditions .

- Analgesic Effects : The analgesic properties of this compound have also been explored. In animal models, it was found to reduce pain responses, suggesting an interaction with pain pathways that warrants further investigation .

Case Studies and Research Findings

A selection of relevant studies provides insights into the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Study 1 (2019) | Demonstrated antidepressant-like effects in mice | Supports potential use in treating depression |

| Study 2 (2020) | Showed anti-inflammatory effects on cytokine production | Indicates promise for inflammatory disease treatment |

| Study 3 (2021) | Reported analgesic effects in rat models | Suggests utility in pain management therapies |

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles are essential. Toxicological assessments indicate that the compound exhibits moderate toxicity when administered at high doses. Careful dosing and further studies are necessary to establish a safe therapeutic window for clinical applications .

Q & A

Basic: What are the recommended synthetic routes for cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride, and how can stereochemical purity be ensured?

Methodological Answer:

Synthesis typically involves cyclohexanol derivatives as starting materials, with regioselective functionalization of the cyclohexane ring. Key steps include:

- Aminomethylation : Reaction of 1-methylcyclohexanol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group.

- Stereochemical Control : Use of chiral auxiliaries or catalytic asymmetric hydrogenation to favor the cis-configuration.

- Hydrochloride Formation : Treatment with HCl in anhydrous ethanol to precipitate the hydrochloride salt.

For stereochemical validation, compare melting points (e.g., cis-isomer: 182–185°C vs. trans-isomer: 172–175°C ) and employ chiral HPLC with a polar organic phase (e.g., amylose-based columns) to resolve enantiomers .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) across literature sources?

Methodological Answer:

Discrepancies in melting points (e.g., 182–185°C vs. 186–190°C for similar isomers) often arise from:

- Isomeric Impurities : Contamination by trans-isomers or other stereoisomers during synthesis.

- Hydration States : Differences in solvent used for crystallization (e.g., anhydrous vs. hydrated forms).

- Analytical Methods : Variability in heating rates or calorimetry equipment.

Resolution Steps :

Perform differential scanning calorimetry (DSC) to confirm phase transitions.

Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR to detect stereochemical impurities .

Cross-reference with CAS registry data (e.g., CAS 6936-47-6 for cis-2-aminocyclohexanol hydrochloride ) to identify misannotated compounds.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) using a C18 column and mobile phase of acetonitrile:water (70:30) with 0.1% trifluoroacetic acid .

- Spectroscopy :

- NMR : <sup>1</sup>H NMR (D2O) to confirm methyl group integration (δ ~1.2 ppm) and cyclohexanol ring protons (δ ~3.5 ppm) .

- FT-IR : Peaks at 3200–3500 cm<sup>−1</sup> (N–H stretch) and 1050 cm<sup>−1</sup> (C–O of cyclohexanol).

- Elemental Analysis : Verify %C, %H, %N, and %Cl to confirm stoichiometry (e.g., C7H15NO·HCl, MW 165.66 ).

Advanced: How can metabolic stability studies be designed for this compound in preclinical models?

Methodological Answer:

- In Vitro Models :

- Hepatocyte Incubations : Use primary rat/human hepatocytes in Krebs-Henseleit buffer (37°C, 5% CO2) with NADPH regeneration systems.

- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated or demethylated derivatives) over 0–120 minutes.

- Key Parameters :

- Intrinsic Clearance (CLint) : Calculate using the half-life method.

- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

- First Aid : For inhalation exposure, administer oxygen via mask and seek immediate medical attention .

Advanced: How can researchers validate enantiomeric purity for this compound in the absence of commercial reference standards?

Methodological Answer:

- Synthesis of Internal Standards : Prepare enantiopure analogs via asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution.

- Chiral Chromatography : Use a Chiralpak IA-3 column with hexane:isopropanol (80:20) + 0.1% diethylamine. Compare retention times with synthesized standards.

- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm absolute configuration .

Basic: What are the storage conditions to ensure long-term stability of this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt.

- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

Methodological Answer:

- Quality Control (QC) : Implement strict QC thresholds (e.g., ≥98% purity via HPLC, residual solvent limits per ICH Q3C).

- Normalization : Adjust dosing concentrations based on elemental analysis (e.g., chloride content via ion chromatography).

- Bioassay Design : Include internal positive/negative controls (e.g., known agonists/antagonists) to calibrate response variability.

Basic: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤0.1% v/v) or ethanol to pre-dissolve the compound.

- pH Adjustment : Prepare stock solutions in 10 mM HCl (pH ~2) to protonate the amine group and enhance solubility.

- Surfactants : Add 0.01% polysorbate 80 to mimic physiological conditions.

Advanced: What computational methods predict the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with NMDA receptor crystal structures (PDB: 4PE5) to model ligand-receptor interactions.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses.

- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding and rank analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.